molecular formula C9H14ClN2O14P3 B238078 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) CAS No. 132183-42-7

5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate)

Cat. No. B238078
CAS RN: 132183-42-7
M. Wt: 502.59 g/mol
InChI Key: AUVWJHIXZKLKSM-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2'-deoxyuridine 5'-triphosphate (5-Cl-dUTP) is a modified nucleotide that has been widely used in scientific research for its unique properties. It is a halogenated analog of thymidine and can be incorporated into DNA during replication, leading to DNA damage and inhibition of cell proliferation.

Mechanism of Action

The mechanism of action of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) involves its incorporation into DNA during replication. Once incorporated, it can lead to DNA damage through the formation of covalent bonds with adjacent nucleotides, leading to inhibition of cell proliferation and induction of DNA repair mechanisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) include inhibition of cell proliferation, induction of DNA damage, and activation of DNA repair mechanisms. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label actively proliferating cells, allowing for the identification of cells undergoing DNA replication.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in lab experiments include its ability to induce DNA damage and inhibit cell proliferation, making it a useful tool for studying DNA repair mechanisms and cell cycle regulation. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label actively proliferating cells, allowing for the identification of cells undergoing DNA replication. However, the limitations of using 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the use of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate). Another direction is the investigation of the potential therapeutic applications of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in cancer treatment, as it has been shown to inhibit cell proliferation and induce DNA damage. Additionally, further research can be conducted to explore the potential use of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) as a tool for studying DNA replication and repair mechanisms.
In conclusion, 5-Chloro-2'-deoxyuridine 5'-triphosphate is a modified nucleotide that has been widely used in scientific research for its unique properties. Its ability to induce DNA damage and inhibit cell proliferation makes it a useful tool for studying DNA repair mechanisms and cell cycle regulation. Further research can be conducted to explore the potential therapeutic applications of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) in cancer treatment and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be achieved through a multi-step process involving the chlorination of thymidine, followed by the protection of the 5'-hydroxyl group and the deprotection of the 2'-hydroxyl group. The final step involves the triphosphorylation of the modified nucleotide using triphosphorylating agents such as tetraethylammonium pyrophosphate. The purity and yield of the product can be improved through various purification techniques such as high-performance liquid chromatography.

Scientific Research Applications

5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) has been widely used in scientific research as a tool to study DNA replication, repair, and recombination. It can be incorporated into DNA during replication and can lead to DNA damage, which can be used to study the mechanisms of DNA repair. Additionally, 5-Chloro-2'-deoxyuridine 5'(tetrahydrogen triphosphate) can be used to label newly synthesized DNA, allowing for the identification of actively proliferating cells.

properties

CAS RN

132183-42-7

Molecular Formula

C9H14ClN2O14P3

Molecular Weight

502.59 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H14ClN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

AUVWJHIXZKLKSM-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

5-chloro-2'-deoxyuridine 5'-triphosphate
5-chlorouracil-2'-deoxynucleoside-5'-triphosphate
5-Cl-dUTP

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.